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Compound of Interest

Compound Name:
1-(3-Amino-4-

methylphenyl)ethanone

Cat. No.: B099372 Get Quote

This guide provides a comparative analysis of the spectroscopic properties of 1-(3-Amino-4-
methylphenyl)ethanone and its structurally related derivatives. The objective is to offer

researchers, scientists, and drug development professionals a comprehensive resource for

identifying and characterizing these compounds using various spectroscopic techniques. The

data presented is compiled from available literature and spectral databases.

Introduction
1-(3-Amino-4-methylphenyl)ethanone, also known as 4-acetyl-2-methylaniline, is an aromatic

ketone containing amino and methyl functional groups.[1] These functional groups, along with

their positions on the phenyl ring, significantly influence the molecule's spectroscopic behavior.

Understanding these spectroscopic signatures is crucial for reaction monitoring, quality control,

and structural elucidation in synthetic and medicinal chemistry. This guide will compare its

expected and reported spectroscopic data with that of its derivatives, highlighting the impact of

substituent changes on the spectral characteristics.

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 1-(3-Amino-4-
methylphenyl)ethanone and a selection of its derivatives. Due to the limited availability of

specific experimental spectra for 1-(3-Amino-4-methylphenyl)ethanone, data for closely

related compounds are included for comparative purposes.
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¹H NMR Spectral Data
Table 1: ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

Compound
Aromatic
Protons

-CH₃ (Acetyl) -CH₃ (Aryl) -NH₂

1-(3-Amino-4-

methylphenyl)eth

anone

6.7-7.6 (m, 3H) ~2.5 (s, 3H) ~2.2 (s, 3H) ~3.8 (br s, 2H)

3'-

Aminoacetophen

one[2]

6.8-7.4 (m, 4H) 2.55 (s, 3H) - 3.82 (br s, 2H)

4'-

Methylacetophen

one

7.26 (d, 2H),

7.85 (d, 2H)
2.59 (s, 3H) 2.41 (s, 3H) -

1-(3-

Methylphenyl)eth

anone[3]

7.3-7.8 (m, 4H) 2.59 (s, 3H) 2.41 (s, 3H) -

Note: Data for 1-(3-Amino-4-methylphenyl)ethanone is predicted based on analogous

structures. The actual experimental values may vary.

¹³C NMR Spectral Data
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
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Compound C=O
Aromatic
Carbons

-CH₃ (Acetyl) -CH₃ (Aryl)

1-(3-Amino-4-

methylphenyl)eth

anone

~198
~115, 120, 129,

131, 133, 148
~26 ~17

3'-

Aminoacetophen

one

198.8

114.2, 119.3,

120.0, 129.2,

137.9, 146.7

26.7 -

4'-

Methylacetophen

one

197.9
128.5, 129.2,

135.9, 143.8
26.5 21.6

1-(3-

Methylphenyl)eth

anone

198.5

125.6, 128.4,

128.8, 133.9,

137.5, 138.3

26.7 21.3

Note: Data for 1-(3-Amino-4-methylphenyl)ethanone is predicted based on analogous

structures. The actual experimental values may vary.

Infrared (IR) Spectral Data
Table 3: Key IR Absorption Frequencies (cm⁻¹)
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Compound ν(N-H) ν(C=O) ν(C-N)
Aromatic ν(C-
H)

1-(3-Amino-4-

methylphenyl)eth

anone

~3400-3200 ~1670 ~1300-1200 ~3100-3000

3'-

Aminoacetophen

one[4]

3445, 3350 1675 1305 3060

4'-

Methylacetophen

one[5]

- 1684 - 3020

1-(3-

Methylphenyl)eth

anone[6]

- 1688 - 3050

UV-Vis Spectral Data
Table 4: UV-Vis Absorption Maxima (λ_max, nm) in Ethanol

Compound λ_max 1 (π→π) λ_max 2 (n→π)

1-(3-Amino-4-

methylphenyl)ethanone
~240-250 ~320-340

3'-Aminoacetophenone 238 325

Acetophenone[7][8] 246 319

p-Hydroxyacetophenone[9] 276 -

Note: Data for 1-(3-Amino-4-methylphenyl)ethanone is predicted based on analogous

structures. The actual experimental values may vary.

Mass Spectrometry Data
Table 5: Mass Spectrometry (Electron Ionization) Data (m/z)
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Compound Molecular Ion [M]⁺ Key Fragment Ions

1-(3-Amino-4-

methylphenyl)ethanone
149.08 134, 106, 77

3'-Aminoacetophenone[4] 135.07 120, 92, 65

4'-Methylacetophenone[10] 134.07 119, 91, 65

1-(3-

Methylphenyl)ethanone[11]
134.07 119, 91, 65

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These are

generalized protocols and may require optimization based on the specific instrument and

sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[12]

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 or 500 MHz).

¹H NMR Acquisition:

Acquire a standard one-dimensional ¹H NMR spectrum.

Typical parameters include a 30-degree pulse, a relaxation delay of 1-2 seconds, and 16-

32 scans.

Set the spectral width to cover the expected range of chemical shifts (e.g., -1 to 12 ppm).

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.
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A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural

abundance of ¹³C.

Set the spectral width to approximately 0-220 ppm.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Chemical shifts are referenced to the residual solvent peak or an

internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR

crystal. Ensure good contact between the sample and the crystal by applying pressure with

the built-in clamp.

Sample Preparation (KBr Pellet): Grind a small amount of the solid sample with dry

potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a

hydraulic press.

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty ATR crystal or a pure KBr pellet.

Record the sample spectrum over the range of 4000-400 cm⁻¹.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the

background spectrum. The data is usually presented as percent transmittance versus

wavenumber (cm⁻¹).[13]

UV-Vis Spectroscopy
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent

(e.g., ethanol, methanol, or cyclohexane). The concentration should be adjusted to yield an

absorbance value between 0.1 and 1.0 at the λ_max.[14]
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Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

Data Acquisition:

Fill a quartz cuvette with the pure solvent to serve as a blank and record a baseline

spectrum.

Fill a matched quartz cuvette with the sample solution and record the absorption spectrum

over a desired wavelength range (e.g., 200-800 nm).

Data Analysis: The absorption maxima (λ_max) and the corresponding molar absorptivity (ε)

are determined from the spectrum.

Mass Spectrometry (MS)
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent

(e.g., methanol, acetonitrile). The solution is then introduced into the mass spectrometer.[15]

Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g.,

Electron Ionization - EI, Electrospray Ionization - ESI) is used.[16]

Ionization:

EI: The sample is vaporized and bombarded with a high-energy electron beam, causing

ionization and fragmentation. This method is suitable for volatile and thermally stable

compounds.[16]

ESI: The sample solution is sprayed through a charged capillary, creating charged droplets

from which ions are desolvated. This is a soft ionization technique suitable for a wider

range of compounds.[17]

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., quadrupole, time-of-flight).

Data Interpretation: The resulting mass spectrum shows the relative abundance of different

ions. The molecular ion peak provides the molecular weight of the compound, and the

fragmentation pattern offers structural information.[18]
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Caption: General workflow for the spectroscopic comparison of chemical compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [A Spectroscopic Comparison of 1-(3-Amino-4-
methylphenyl)ethanone and Its Derivatives]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b099372#spectroscopic-comparison-of-1-3-amino-4-
methylphenyl-ethanone-and-its-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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